![molecular formula C17H13ClN6O2 B2555294 3-(3-Chlorophenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine CAS No. 892746-16-6](/img/structure/B2555294.png)
3-(3-Chlorophenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the triazole and oxadiazole rings, and the attachment of the phenyl groups. The exact synthesis process would depend on the starting materials and the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole and oxadiazole rings, as well as the phenyl groups, would likely result in a relatively rigid structure. The electron-donating methoxy group and the electron-withdrawing chloro group could also influence the electronic properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The triazole and oxadiazole rings might participate in various reactions, and the phenyl groups could undergo electrophilic aromatic substitution. The methoxy and chloro groups could also affect the reactivity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. The presence of the polar oxadiazole and triazole rings, as well as the polarizable phenyl rings, could affect these properties .Scientific Research Applications
Synthesis and Antimicrobial Activities
A study by Bektaş et al. (2007) explored the synthesis of 1,2,4-Triazole derivatives, which include compounds structurally related to 3-(3-Chlorophenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine. These compounds demonstrated antimicrobial activities against various microorganisms, indicating their potential use in developing new antimicrobial agents Bektaş et al., 2007.
Photochemical Molecular Rearrangements
Buscemi et al. (1996) investigated the photochemistry of 1,2,4-oxadiazoles, including derivatives similar to the compound . The study examined the formation of 1,2,4-triazoles under certain conditions, which is relevant for understanding the photochemical behavior and potential applications of these compounds Buscemi et al., 1996.
Fluorinated Heterocyclic Compounds Synthesis
In a study by Buscemi et al. (2001), the synthesis of fluorinated 1,2,4-oxadiazoles was reported. This research contributes to the understanding of the chemical properties and synthesis methods of compounds like 3-(3-Chlorophenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine, particularly in the context of incorporating fluorine atoms Buscemi et al., 2001.
Inhibition of Lipase and α-Glucosidase
Bekircan et al. (2015) synthesized novel compounds derived from 1,2,4-triazole and tested their inhibition of lipase and α-glucosidase. This study highlights the potential therapeutic applications of 1,2,4-triazole derivatives in treating diseases related to these enzymes Bekircan et al., 2015.
Antimicrobial Agent Synthesis
Sah et al. (2014) synthesized formazans from Mannich bases of compounds structurally similar to 3-(3-Chlorophenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine, showing moderate antimicrobial activity. This research contributes to the development of new antimicrobial agents Sah et al., 2014.
Anticancer Evaluation
Yakantham et al. (2019) synthesized and evaluated the anticancer activity of oxadiazole derivatives. The study's findings are significant for understanding the potential anticancer applications of 1,2,4-oxadiazole derivatives, which are structurally related to the compound Yakantham et al., 2019.
Synthesis and Antibacterial Activity
A study by Hu et al. (2006) focused on the synthesis and antibacterial activity of amino-heterocyclic compounds coupled with oxime-ether groups, relevant to the chemistry of compounds like 3-(3-Chlorophenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine Hu et al., 2006.
Nematocidal Activity of Oxadiazole Derivatives
Liu et al. (2022) researched the nematocidal activity of novel 1,2,4-oxadiazole derivatives, providing insights into the potential agricultural applications of such compounds Liu et al., 2022.
Future Directions
properties
IUPAC Name |
3-(3-chlorophenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN6O2/c1-25-13-7-5-10(6-8-13)16-20-17(26-22-16)14-15(19)24(23-21-14)12-4-2-3-11(18)9-12/h2-9H,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTNDODMSHKZIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC(=CC=C4)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

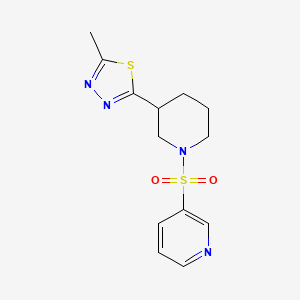
![2-[(4-chlorobenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2555218.png)
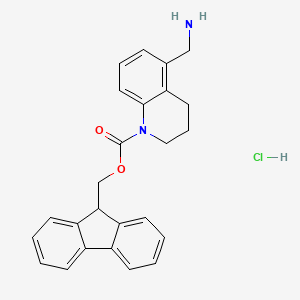
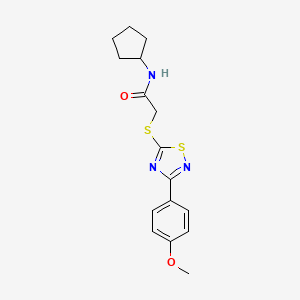
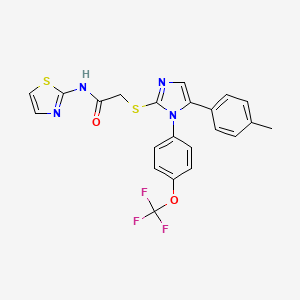
![4-[cyclohexyl(methyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2555223.png)
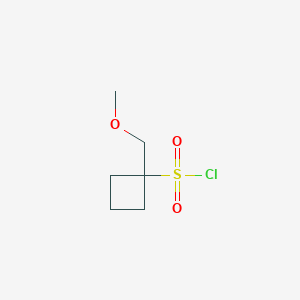
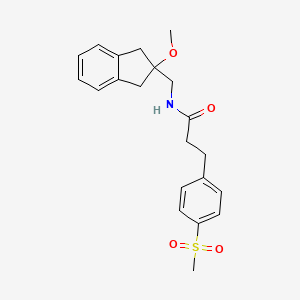
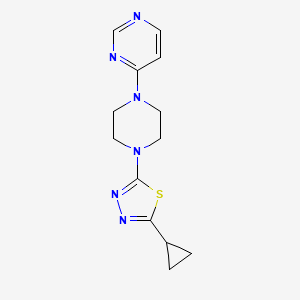
![N-[cyano(2-methoxyphenyl)methyl]cyclohexanecarboxamide](/img/structure/B2555227.png)

![1-methyl-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-3-yl]methanamine, trans](/img/structure/B2555231.png)
![N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2555232.png)
![N-(benzo[d][1,3]dioxol-5-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide](/img/structure/B2555233.png)